![molecular formula C10H11N3O2S B7546050 N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)
N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide
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Overview
Description
N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide, also known as OTAVA-BB 1205322, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide involves the inhibition of specific enzymes and receptors that are involved in the growth and survival of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce amyloid-beta protein accumulation in the brain, which is a hallmark of Alzheimer's disease. Additionally, it has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide in lab experiments is its specificity in targeting certain enzymes and receptors. However, a limitation is that it may not have the same effects in human trials as it does in animal models.
Future Directions
There are several future directions for the research of N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide. One direction is to investigate its potential use in combination with other cancer treatments to enhance their effectiveness. Another direction is to explore its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials.
Synthesis Methods
The synthesis of N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with acetic anhydride and dimethylamine. The resulting compound is then purified through recrystallization.
Scientific Research Applications
N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases. It has shown promising results in inhibiting the growth of cancer cells, specifically in breast cancer and lung cancer. It has also been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-12(2)8(14)5-13-6-11-7-3-4-16-9(7)10(13)15/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCAGTJDKYYBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=NC2=C(C1=O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
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